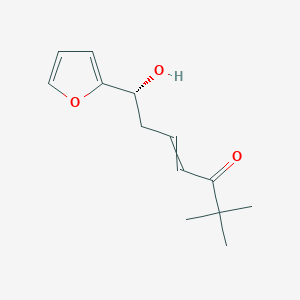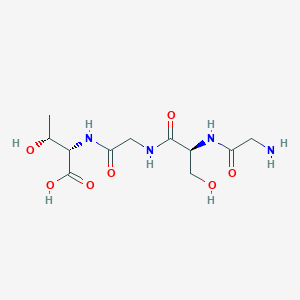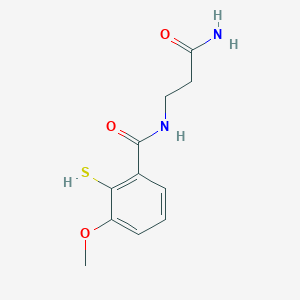
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is a chemical compound known for its unique structure and properties It contains a benzamide core with a mercapto group at the second position, a methoxy group at the third position, and a carbamoyl-ethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide typically involves multiple steps. One common method includes the reaction of 2-mercapto-3-methoxybenzoic acid with ethyl chloroformate to form an intermediate, which is then reacted with ethylenediamine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted benzamides with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Carbamoyl-ethyl)-Val-Leu-anilide
- N-(2-Hydroxycarbamoyl-ethyl)-Val-Leu-anilide
Uniqueness
N-(2-Carbamoyl-ethyl)-2-mercapto-3-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
824938-49-0 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
N-(3-amino-3-oxopropyl)-3-methoxy-2-sulfanylbenzamide |
InChI |
InChI=1S/C11H14N2O3S/c1-16-8-4-2-3-7(10(8)17)11(15)13-6-5-9(12)14/h2-4,17H,5-6H2,1H3,(H2,12,14)(H,13,15) |
Clé InChI |
ONDRDUQORFVTAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1S)C(=O)NCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
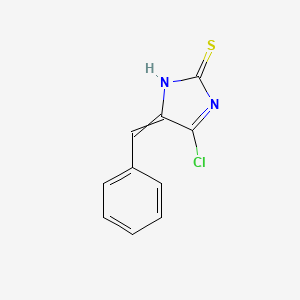

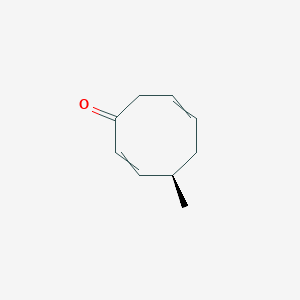
![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
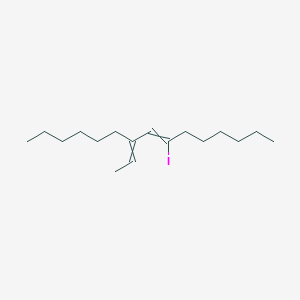

![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
